6-Fluoro-8-methylisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

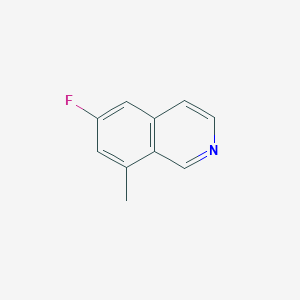

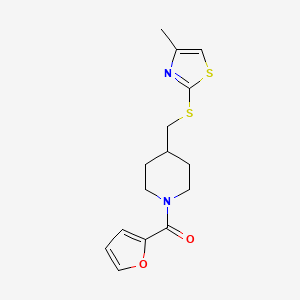

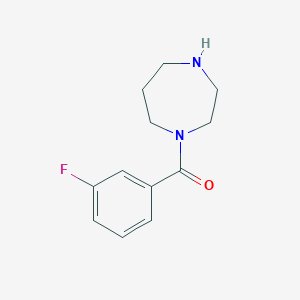

“6-Fluoro-8-methylisoquinoline” is a chemical compound with the molecular formula C10H8FN . It has an average mass of 161.176 Da and a monoisotopic mass of 161.064072 Da .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as “this compound”, has seen significant advancements in recent years . These advancements include non-catalyzed and transition metal-catalyzed synthetic approaches to assemble isoquinoline derivatives that are ring-fluorinated and/or result in the incorporation of fluorine-containing functional groups .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclic system with a nitrogen atom and a fluorine atom attached to the isoquinoline ring . The InChI code for this compound is 1S/C10H8FN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 161.18 . It is typically stored at room temperature and is available in powder form .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

- Structure-Activity Relationships : The synthesis of 6,7,8-polysubstituted compounds, including 6-fluoro derivatives, has shown significant antibacterial activities against Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Koga et al., 1980).

- Novel Antibacterial Agents : Certain 6-fluoroquinolone derivatives exhibit excellent antibacterial activity against a range of pathogens, including MRSA, suggesting their potential as novel antibacterial agents (Wang et al., 2007).

Cellular Proliferation in Tumors

- PET Imaging for Tumor Proliferation : A study evaluated the use of 18F-ISO-1, a compound including a 6-fluoroisoquinoline derivative, for imaging tumor proliferation in patients with malignant neoplasms. The study found significant correlations with tumor proliferation markers, suggesting its potential in evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).

Chemosensing Properties

- Fluorescence Chemosensors : Certain 6-fluoroisoquinoline derivatives have been studied for their fluorescence sensing properties, particularly for detecting metal ions like Al3+ and Zn2+. This application is significant in environmental monitoring and biochemical studies (Hazra et al., 2018).

PET Imaging Applications

- Imaging Neurofibrillary Tangles : Compounds like 18F-MK-6240, which include 6-fluoroisoquinoline derivatives, have been used in PET imaging to detect neurofibrillary tangles in Alzheimer's disease patients. This application is critical for early diagnosis and monitoring of neurodegenerative diseases (Lohith et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Fluoro-8-methylisoquinoline belongs to the class of compounds known as fluoroquinolones . Fluoroquinolones primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Fluoroquinolones, including this compound, interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the DNA replication process, leading to cell death . This mechanism of action makes fluoroquinolones very effective in killing bacteria .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase IV, this compound disrupts these pathways, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy male volunteers . After oral administration, peak serum concentrations were reached between 1 and 2 hours . The elimination half-life was 7 to 8 hours, independent of the doses . The compound was mainly excreted unchanged in the urine, with 82 to 88% of the doses appearing for 72 hours . The serum protein binding was 20%, independent of the concentrations in serum .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, this compound prevents bacteria from proliferating, leading to their death .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of certain ions, such as magnesium and calcium, can affect the activity of fluoroquinolones . Additionally, pH levels can also influence the stability and efficacy of this compound

Eigenschaften

IUPAC Name |

6-fluoro-8-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHHQZQMWPXLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)

![Methyl 5-[(pentachlorophenoxy)methyl]-2-furoate](/img/structure/B2839437.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2839447.png)

![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)